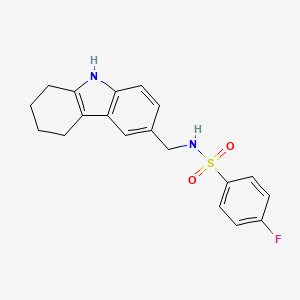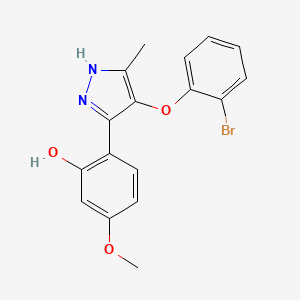
2-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol is a synthetic organic compound Its structure includes a bromophenoxy group, a methyl-substituted pyrazole ring, and a methoxy-substituted phenol
Métodos De Preparación
Synthetic Routes
The synthesis of 2-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol typically involves multi-step organic reactions.
Initial Formation of Bromophenol: : The process may start with the bromination of phenol.
Pyrazole Ring Construction: : A separate synthetic route may involve the formation of a pyrazole ring, using appropriate precursors.
Phenoxy Linkage: : Coupling reactions then join the bromophenol with the pyrazole compound.
Methylation and Methoxylation: : Final modifications include methylation of the pyrazole ring and methoxylation of the phenol group.
Industrial Production
Scaling up for industrial production requires optimization of these reactions to maximize yield and purity while minimizing by-products and environmental impact. Techniques such as solvent optimization, catalytic processes, and continuous flow reactors may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially affecting the phenol or pyrazole groups.
Reduction: : Reductive conditions could alter the bromophenoxy or pyrazole moieties.
Substitution: : Halogen substitutions on the bromophenoxy group or nucleophilic substitutions on the phenol can be observed.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide.
Reduction: : Lithium aluminum hydride or hydrogen with palladium catalyst.
Substitution: : Sodium hydroxide for nucleophilic substitution or organometallic reagents for halogen exchange.
Major Products
Oxidation: : Quinone derivatives.
Reduction: : Debrominated or fully reduced aromatic compounds.
Substitution: : Various functionalized phenols and pyrazoles depending on reagents used.
Aplicaciones Científicas De Investigación
Chemistry
The unique structure of 2-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol makes it a valuable scaffold in the design of new materials, catalysts, or as a ligand in coordination chemistry.
Biology
Its potential bioactivity can be explored in medicinal chemistry, particularly in designing inhibitors or modulators of biological pathways.
Medicine
Preclinical studies might investigate its efficacy and mechanism as a therapeutic agent, perhaps targeting specific enzymes or receptors.
Industry
In industrial applications, it can serve as an intermediate in the synthesis of more complex molecules or in the production of specialty chemicals.
Mecanismo De Acción
The compound’s effects are likely mediated through its interactions with biological macromolecules. The phenol and pyrazole groups might bind to specific proteins or enzymes, modifying their activity. For instance, it could inhibit enzyme function by occupying the active site or alter signaling pathways by binding to receptors.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(2-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol: : Chlorine instead of bromine.
2-(4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol: : Fluorine substitution.
2-(4-(2-iodophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol: : Iodine substitution.
Unique Characteristics
Bromine Substitution: : The bromine atom in 2-(4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol might confer specific reactivity and binding properties, differentiating it from its chloro, fluoro, and iodo analogs.
Bioactivity: : The bromine-containing compound may exhibit unique biological activities due to the distinct electronic and steric effects of the bromine atom.
This compound's chemical structure and properties open diverse avenues for scientific exploration and application.
Propiedades
IUPAC Name |
2-[4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-10-17(23-15-6-4-3-5-13(15)18)16(20-19-10)12-8-7-11(22-2)9-14(12)21/h3-9,21H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYBSBOVKOGNBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)OC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 3-(1,3-benzothiazol-2-yl)-2-cyclohexaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2849014.png)
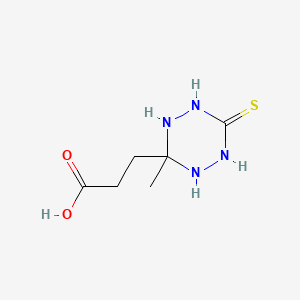
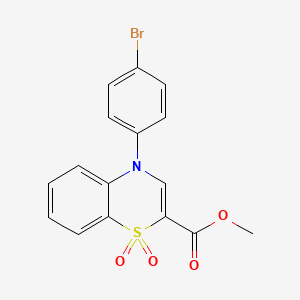
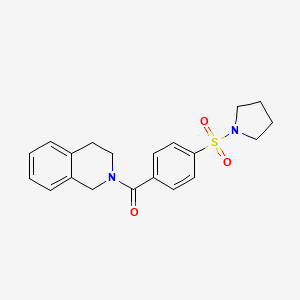
![N-(3-acetamidophenyl)-2-((4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2849019.png)
![2-methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2849020.png)
![N-[3-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide](/img/structure/B2849022.png)
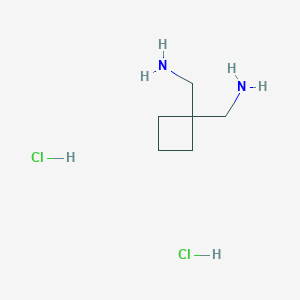
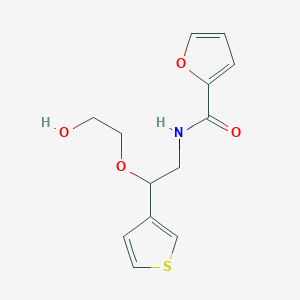
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2849029.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2849030.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2849031.png)
![2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine](/img/structure/B2849032.png)
